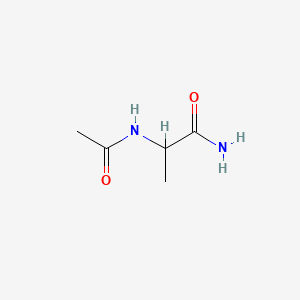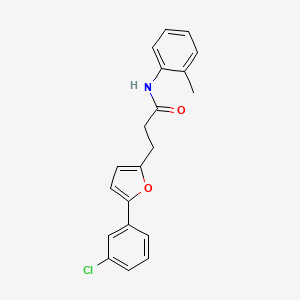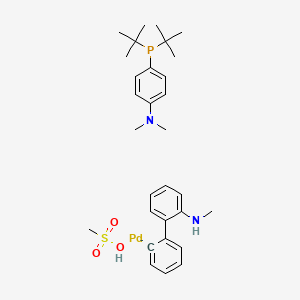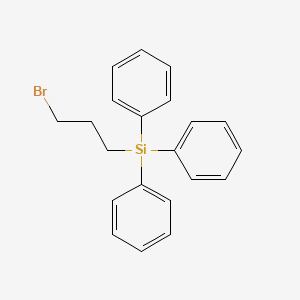
DPPC-d13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine-d13, commonly known as DPPC-d13, is a deuterium-labeled version of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). DPPC is a zwitterionic phosphoglyceride that is widely used in the preparation of liposomal monolayers. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, especially in studies involving lipid interactions and membrane dynamics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DPPC-d13 involves the incorporation of deuterium into the DPPC molecule. This is typically achieved through the hydrogen-deuterium exchange process, where hydrogen atoms in the DPPC molecule are replaced with deuterium atoms. The reaction conditions for this process include the use of deuterated solvents and catalysts that facilitate the exchange reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium. The final product is then purified using techniques such as chromatography to achieve high purity levels required for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
DPPC-d13 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific research purposes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized phospholipids, while reduction can yield reduced phospholipids with altered properties .
Applications De Recherche Scientifique
DPPC-d13 has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of DPPC-d13 involves its incorporation into lipid bilayers, where it interacts with other lipids and proteins. The deuterium labeling allows for precise tracking and analysis of these interactions using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This compound serves as a delivery vehicle for inducing immune responses against specific antigens, making it valuable in immunological research .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): The non-deuterated version of DPPC-d13, widely used in similar applications but lacks the deuterium labeling.
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC): Another phosphoglyceride with longer fatty acid chains, used in similar lipid studies.
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC): A phosphoglyceride with unsaturated fatty acid chains, used in studies involving membrane fluidity and dynamics
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for detailed analysis of lipid interactions and dynamics. This makes it particularly valuable in advanced research applications where precise tracking and quantification are required .
Propriétés
Formule moléculaire |
C40H80NO8P |
|---|---|
Poids moléculaire |
747.1 g/mol |
Nom IUPAC |
[(2R)-2,3-di(hexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i3D3,4D3,5D3,34D2,35D2 |
Clé InChI |
KILNVBDSWZSGLL-QZDIQHKFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])OP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3-Chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]urea](/img/structure/B11941102.png)




![Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester](/img/structure/B11941133.png)

![4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B11941153.png)
![4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid](/img/structure/B11941158.png)



